
Difluoromethyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethyl methyl carbonate is an organic compound that features a difluoromethyl group attached to a methyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl methyl carbonate typically involves the reaction of difluoromethylating agents with methyl carbonate precursors. One common method is the reaction of difluoromethyl trimethylsilane with methyl chloroformate in the presence of a base such as cesium fluoride or cesium carbonate in a solvent like dimethylformamide . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoromethyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbonate moiety can be hydrolyzed under acidic or basic conditions to yield difluoromethyl alcohol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like cesium fluoride, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield difluoromethyl-substituted products, while hydrolysis results in difluoromethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Difluoromethyl methyl carbonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Wirkmechanismus
The mechanism of action of difluoromethyl methyl carbonate involves its ability to act as a source of the difluoromethyl group in chemical reactions. The difluoromethyl group can participate in hydrogen bonding and other interactions, making it a valuable moiety in drug design and other applications . The molecular targets and pathways involved depend on the specific application and the nature of the difluoromethylated product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl methyl carbonate: Similar in structure but with three fluorine atoms instead of two.
Difluoromethyl trimethylsilane: A difluoromethylating agent used in similar synthetic applications.
Methyl chloroformate: Used as a precursor in the synthesis of difluoromethyl methyl carbonate.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs . This makes it particularly valuable in the design of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
70411-01-7 |
|---|---|
Molekularformel |
C3H4F2O3 |
Molekulargewicht |
126.06 g/mol |
IUPAC-Name |
difluoromethyl methyl carbonate |
InChI |
InChI=1S/C3H4F2O3/c1-7-3(6)8-2(4)5/h2H,1H3 |
InChI-Schlüssel |
VDGKFLGYHYBDQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


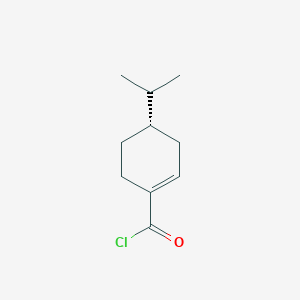
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
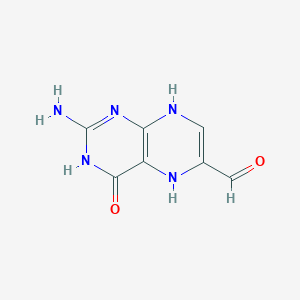
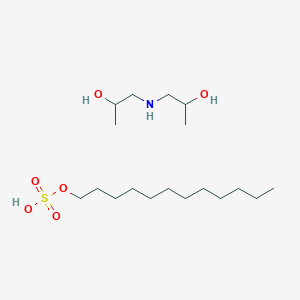
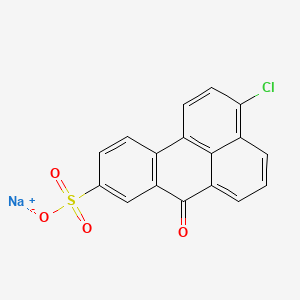
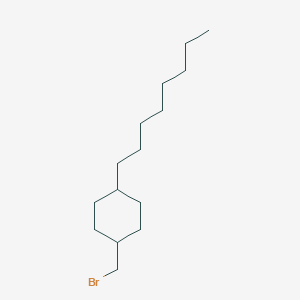
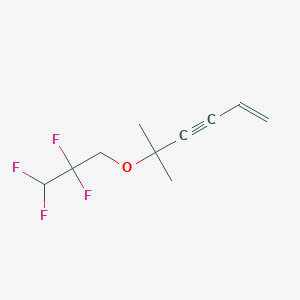
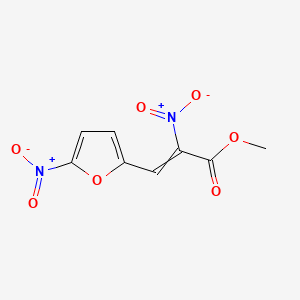
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
